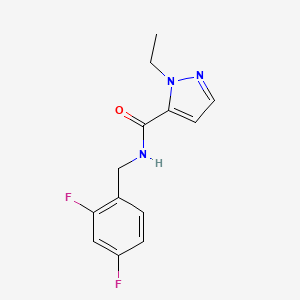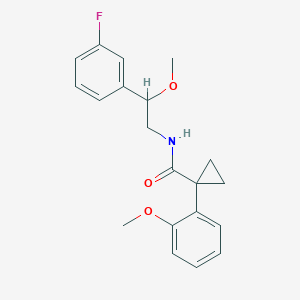![molecular formula C19H18N4O4 B2937562 N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-04-9](/img/structure/B2937562.png)
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPI-2, which stands for Matrix Metalloproteinase Inhibitor-2. MMPI-2 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling and repair. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and cancer metastasis.
作用机制
Target of Action
The primary targets of AKOS001962111 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels. Both of these proteins are often upregulated in solid tumors .
Mode of Action
AKOS001962111 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to both human PD-1 and VEGF, effectively blocking interactions with their ligands and downstream signaling effects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PD-1, AKOS001962111 can enhance the immune response against tumor cells. By blocking VEGF, it can inhibit tumor angiogenesis, which is the process by which tumors form new blood vessels to supply themselves with nutrients .
Pharmacokinetics
It is known that the compound forms soluble complexes with vegf dimers, leading to an enhanced binding affinity to pd-1 . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of AKOS001962111’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . Furthermore, the compound has demonstrated statistically significant dose-dependent anti-tumor response in humanized murine tumor models .
实验室实验的优点和局限性
MMPI-2 has several advantages for use in scientific research. It is a potent inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in disease progression. MMPI-2 is also relatively easy to synthesize and can be produced in high yields and purity. However, MMPI-2 also has some limitations. It is a relatively large molecule, which can make it difficult to penetrate cell membranes. MMPI-2 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on MMPI-2. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the development of MMP inhibitors that can penetrate cell membranes more effectively. MMPI-2 may also be useful as a tool for studying the role of MMPs in other disease processes, such as inflammation and fibrosis. Overall, MMPI-2 has potential applications in a wide range of scientific research areas, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of MMPI-2 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with phthalic anhydride to form 3-methoxybenzylphthalimide. This intermediate is then reacted with ethylenediamine to form the final product, MMPI-2. The synthesis of MMPI-2 has been optimized to produce high yields and purity, which is essential for its use in scientific research.
科学研究应用
MMPI-2 has been studied for its potential applications in a wide range of scientific research areas, including cancer, cardiovascular disease, and neurological disorders. MMPs are known to play a critical role in cancer progression and metastasis, and MMPI-2 has been shown to inhibit the activity of MMPs in cancer cells. This inhibition can lead to a reduction in tumor growth and metastasis, making MMPI-2 a promising candidate for cancer therapy.
In addition to cancer, MMPI-2 has also been studied for its potential applications in cardiovascular disease. MMPs are involved in the development of atherosclerosis, and MMPI-2 has been shown to reduce the progression of this disease in animal models. MMPI-2 has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-13-6-4-5-12(9-13)10-20-18(25)19(26)21-11-16-14-7-2-3-8-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYEUCKUOPPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)
![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)

![1-(4-Acetylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2937492.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)

![1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2937496.png)
![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)
![Bicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)
![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2937502.png)